molecular formula C11H11BrO3 B1375300 1-(3-Bromo-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone CAS No. 1263365-76-9

1-(3-Bromo-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone

Cat. No.: B1375300
CAS No.: 1263365-76-9
M. Wt: 271.11 g/mol
InChI Key: RAUQOEJQBFSFHM-UHFFFAOYSA-N
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Description

1-(3-Bromo-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone is an organic compound that features a brominated phenyl ring and a dioxolane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Bromo-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone can be synthesized through several methods. One common approach involves the bromination of phenylacetone followed by the formation of the dioxolane ring. The reaction typically requires a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The dioxolane ring can be formed by reacting the brominated intermediate with ethylene glycol in the presence of an acid catalyst such as p-toluenesulfonic acid.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and dioxolane ring formation processes. These methods are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Bromo-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.

    Substitution: The bromine atom in the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed:

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Phenyl derivatives with various substituents.

Scientific Research Applications

1-(3-Bromo-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Bromo-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The brominated phenyl ring and dioxolane moiety contribute to its binding affinity and specificity.

Comparison with Similar Compounds

1-(3-Bromo-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone can be compared with similar compounds such as:

    1-(4-Bromo-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone: Similar structure but with the bromine atom in the para position.

    1-(3-Chloro-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone: Chlorine atom instead of bromine.

    1-(3-Bromo-phenyl)-2-(1,3-dioxolan-2-yl)-propanone: Propanone instead of ethanone.

The uniqueness of this compound lies in its specific substitution pattern and the presence of the dioxolane ring, which may confer distinct chemical and biological properties.

Properties

IUPAC Name

1-(3-bromophenyl)-2-(1,3-dioxolan-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrO3/c12-9-3-1-2-8(6-9)10(13)7-11-14-4-5-15-11/h1-3,6,11H,4-5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAUQOEJQBFSFHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)CC(=O)C2=CC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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